molecular formula C10H8O3 B098959 (E)-2-氧代-4-苯基丁-3-烯酸 CAS No. 17451-19-3

(E)-2-氧代-4-苯基丁-3-烯酸

货号 B098959
CAS 编号: 17451-19-3
分子量: 176.17 g/mol
InChI 键: YQOUMBVFEWZLME-VOTSOKGWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-2-oxo-4-phenylbut-3-enoic acid is a compound of interest due to its potential applications in various fields of chemistry and medicine. It is a structural motif present in several complex molecules and has been the subject of numerous studies aiming to understand its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of (E)-2-oxo-4-phenylbut-3-enoic acid derivatives has been explored through different methods. For instance, a direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids was achieved using a Ru catalyst, which provided a useful method for synthesizing intermediates for ACE inhibitors with high enantioselectivity and efficiency . Another study reported an improved method for synthesizing 2-oxo acids, including 2-oxo-4-phenyl-3-butynoic acid, which is closely related to the compound of interest . This method involved a reaction with lithium phenylacetylide followed by pH-controlled hydrolysis, yielding the free acid with high efficiency.

Molecular Structure Analysis

The molecular structure and geometry of related compounds have been optimized using density functional theory (DFT) methods, providing insights into the electronic and spatial configuration of these molecules . For example, the crystal structure of a related compound was determined to be non-centrosymmetric, which is crucial for nonlinear optical (NLO) activity . The molecular structure is often stabilized through various intramolecular and intermolecular interactions, such as hydrogen bonds and π interactions .

Chemical Reactions Analysis

(E)-2-oxo-4-phenylbut-3-enoic acid and its derivatives participate in various chemical reactions. The compound has been used as an inhibitor and alternate substrate of pyruvate decarboxylase, leading to the production of cis- and trans-cinnamic acids as products of turnover . Additionally, organotin(IV) esters of a related compound have shown inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains, suggesting the potential for diverse chemical reactivity and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-2-oxo-4-phenylbut-3-enoic acid derivatives have been characterized using various spectroscopic techniques, including NMR, UV-VIS, IR, and X-ray crystallography . These studies have provided valuable information on the absorption spectra, vibrational frequencies, and crystal packing of these compounds. The complexes of related compounds with transition metal ions have been synthesized, and their magnetic properties investigated, revealing paramagnetic properties with ferromagnetic interactions .

科学研究应用

  1. 不对称氢化和ACE抑制剂的合成

    • (E)-2-氧代-4-苯基丁-3-烯酸已被用于直接不对称氢化,产生2-羟基-4-苯基丁酸,这是ACE抑制剂的中间体。这个过程涉及Ru催化剂,表现出对映选择性和效率,具有在制药合成中的潜在应用(Zhu et al., 2010)
  2. 酶促转化为氨基酸

    • 重组大肠杆菌细胞已被用于将(E)-2-氧代-4-苯基丁-3-烯酸转化为(S)-2-氨基酸,产率高,对映纯度高。这个过程利用芳香族转氨酶,具有在生产非蛋白氨基酸中的潜在应用(Fadnavis et al., 2006)
  3. 脱羧研究

    • 对类似化合物的脱羧研究,如2,2-二甲基-4-苯基丁-3-烯酸,提供了对动力学同位素效应和取代基对脱羧速率的影响的见解。这些研究有助于更广泛地理解化学反应和分子行为(Bigley & Thurman, 1966, 1967)
  4. 抗真菌活性

    • (E)-2-氧代-4-苯基丁-3-烯酸衍生物已被研究用于抗真菌性能。例如,配体如(Z)-2-(3-甲氧基苯氨基)-4-氧代-4-苯基丁-2-烯酸显示出真菌静止活性,暗示在对抗真菌感染中的潜在应用(Paz et al., 2013)
  5. 发光分子晶体

    • 基于(E)-2-氧代-4-苯基丁-3-烯酸的化合物已被用于制备具有稳定光致发光的发光分子晶体。这种应用在材料科学中具有重要意义,特别是用于开发新的光致发光材料(Zhestkij et al., 2021)
  6. 抑制细菌和真菌菌株

    • (E)-2-氧代-4-苯基丁-3-烯酸衍生物的有机锡(IV)酯已显示出对各种细菌和真菌菌株的抑制作用。这表明在抗微生物治疗中的潜在应用(Ur-Rehman et al., 2012)
  7. 乙烯卤代物的羰基化

    • 使用(E)-2-氧代-4-苯基丁-3-烯酸衍生物进行乙烯卤代物的羰基化研究有助于有机合成领域,展示了这些化合物在化学转化中的多功能性(Miura et al., 1989)

属性

IUPAC Name

(E)-2-oxo-4-phenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOUMBVFEWZLME-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901608
Record name NoName_741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1914-59-6, 17451-19-3
Record name (3E)-2-Oxo-4-phenyl-3-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1914-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC53200
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

Sodium pyruvate (60.5 g, 0.55 mol) was first added to a cold (0° C.) 1N aqueous solution of sodium hydroxide (550 ml). Benzaldehyde (53 g, 0.55 mol) was then added at such a rate that the temperature was maintained below 5° C. The reaction mixture was then aged four hours at 0° C. with good agitation. Following the age period, the mixture was acidified to pH 1.0 with 6N HCl maintaining a temperature of 0°-5° C. After acidification, the benzalpyruvic acid product was extracted with 500 ml ethyl acetate. Yield: 75-77% by HPLC analysis. Anal. Calcd. for C10H7O3K: C, 56.08; H, 3.30; K, 18.21. Found: C, 56.11; H, 3.31; K, 18.20. 1H NMR (acetone-d6) δ: 7.2 (d, 1H), 7.8 (d, 1H), 7.5 (s, 5H). IR (KBr) cm-1 : 3500sb, 3050-2900s, 1740s, 1695s, 1230s, 1020s.
Quantity
60.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

Furthermore, the pyruvic acid compound (I) can also be produced, for example, in accordance with: (1) the process in which benzaldehyde and sodium pyruvate are condensed together to give benzalpyruvic acid, and the benzalpyruvic acid is then reacted with ethyl chloroformate to give ethyl benzalpyruvate, and the ethyl benzalpyruvate is then reduced [EP387058]; or (2) the process in which phenetyl bromide is reacted with carbon monoxide in the presence of a cobalt carbonyl catalyst [J. Mol. Cat., 88, 295(1994)]. The process for producing the pyruvic acid compound (I) as the starting material is not limited to these processes, either of which can be used as the production process for the starting material in the present invention.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-oxo-4-phenylbut-3-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-2-oxo-4-phenylbut-3-enoic acid
Reactant of Route 3
Reactant of Route 3
(E)-2-oxo-4-phenylbut-3-enoic acid
Reactant of Route 4
Reactant of Route 4
(E)-2-oxo-4-phenylbut-3-enoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(E)-2-oxo-4-phenylbut-3-enoic acid
Reactant of Route 6
(E)-2-oxo-4-phenylbut-3-enoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。